Di-tert-butyl fumarate

Description

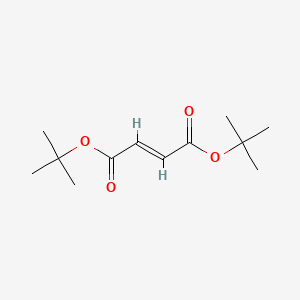

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGHYYKWDQHFV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41700-07-6 | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Di-tert-butyl Fumarate (CAS 7633-38-7): A Technical Guide for Advanced Synthesis and Pharmaceutical Research

Executive Summary

Di-tert-butyl fumarate is a key chemical intermediate whose value to researchers, scientists, and drug development professionals is centered on its unique structural and electronic properties. The presence of two sterically demanding tert-butyl ester groups flanking a trans-configured, electron-deficient carbon-carbon double bond dictates its reactivity and utility. This guide provides an in-depth exploration of its synthesis, characterization, and reactivity, with a particular focus on its role as a Michael acceptor in organic synthesis and its emerging applications in polymer science and medicinal chemistry. We will delve into the mechanistic principles that govern its reactions and provide field-proven protocols for its synthesis and analysis, establishing a comprehensive resource for its effective application in a laboratory setting.

Introduction to Di-tert-butyl Fumarate: A Molecule of Strategic Importance

Di-tert-butyl fumarate, systematically named di-tert-butyl (E)-but-2-enedioate, is a diester of fumaric acid.[1] Its rigid, trans-isomeric structure is fundamental to its chemical behavior.[1] The two electron-withdrawing tert-butyl ester groups significantly lower the electron density of the C=C double bond, rendering it an excellent electrophile, particularly for conjugate addition reactions.[2][3] This inherent reactivity makes it a valuable building block for the synthesis of complex organic molecules.[3]

In the realm of drug discovery, fumarate derivatives, such as dimethyl fumarate, are known to act as covalent inhibitors by targeting nucleophilic residues in proteins.[4] This mechanism of action is of high interest for developing targeted therapies.[5] Furthermore, the bulky tert-butyl groups provide steric hindrance that can influence reaction selectivity and the properties of resulting polymers.[3] This guide will elucidate the core principles and practical methodologies for leveraging the unique characteristics of di-tert-butyl fumarate in both academic and industrial research environments.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of di-tert-butyl fumarate is essential for its proper handling, characterization, and use in quantitative studies.

| Property | Value | Source(s) |

| CAS Number | 7633-38-7 | [2] |

| Molecular Formula | C₁₂H₂₀O₄ | [2] |

| Molecular Weight | 228.28 g/mol | [2] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 62-63 °C | [2] |

| Boiling Point | 113-115 °C at 3 Torr | [2] |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [3] |

| InChI Key | MSVGHYYKWDQHFV-BQYQJAHWSA-N |

Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts / Peaks | Source(s) |

| ¹H NMR (CDCl₃) | ~6.8 ppm (s, 2H, vinyl C-H), ~1.45 ppm (s, 18H, tert-butyl C-H) | [3] |

| ¹³C NMR | Distinct signals for carbonyl, olefinic, quaternary, and methyl carbons are expected. | [3] |

| Infrared (IR) | Conforms to structure, with characteristic C=O and C=C stretching frequencies. | [6] |

Synthesis of Di-tert-butyl Fumarate: A Comparative Analysis of Synthetic Routes

Several synthetic strategies can be employed to produce di-tert-butyl fumarate, each with its own set of advantages and limitations. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.

Route 1: Direct Esterification of Fumaric Acid

This is a straightforward approach involving the reaction of fumaric acid with an excess of a tert-butylating agent, such as tert-butyl alcohol, in the presence of an acid catalyst.[1]

Caption: Direct esterification of fumaric acid.

-

Causality: The acid catalyst protonates the carbonyl oxygen of fumaric acid, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of tert-butyl alcohol. The bulky nature of the tert-butyl group can make this reaction slower than with less hindered alcohols.

Route 2: From Fumaryl Chloride

A more reactive approach involves the conversion of fumaric acid to fumaryl chloride, which then readily reacts with a tert-butoxide source.[1] This method often leads to higher yields and easier purification as it avoids the equilibrium limitations of direct esterification.[7]

Caption: Synthesis via fumaryl chloride intermediate.

-

Causality: Fumaryl chloride is a highly reactive acid chloride. The chloride is an excellent leaving group, making the carbonyl carbons highly susceptible to nucleophilic attack by the tert-butoxide anion.

Route 3: Isomerization of Di-tert-butyl Maleate

The trans-isomer (fumarate) is thermodynamically more stable than the cis-isomer (maleate) due to reduced steric strain between the bulky tert-butyl groups.[3] Therefore, di-tert-butyl fumarate can be prepared by the catalyzed isomerization of di-tert-butyl maleate.[3]

-

Causality: The steric repulsion between the two large tert-butyl groups in the cis-configuration provides the thermodynamic driving force for isomerization to the more stable trans-configuration. This process is typically facilitated by heat or a catalyst that enables rotation around the central C-C single bond of a transient intermediate.

Detailed Experimental Protocol: Synthesis from Fumaryl Chloride

This protocol is a self-validating system designed for high yield and purity.

-

Preparation of Fumaryl Chloride: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add fumaric acid to the flask, followed by an excess of thionyl chloride. Gently heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction. Distill the excess thionyl chloride. The crude fumaryl chloride can be purified by vacuum distillation.

-

Esterification: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in a suitable anhydrous solvent like THF. Cool the solution in an ice bath.

-

Reaction: Slowly add the fumaryl chloride to the cooled potassium tert-butoxide solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude di-tert-butyl fumarate can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield a white crystalline solid.[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of di-tert-butyl fumarate is dominated by its electron-poor carbon-carbon double bond, making it a prime substrate for various addition reactions.[3]

Michael Addition (Conjugate Addition)

Di-tert-butyl fumarate is an excellent Michael acceptor.[3] It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols.[3][8]

Caption: General mechanism of Michael addition.

-

Mechanistic Causality: The electron-withdrawing ester groups polarize the molecule, creating a partial positive charge on the β-carbon of the double bond. A nucleophile attacks this electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate.[3] Subsequent protonation of the enolate during work-up yields the final saturated adduct.[3] This reaction is a cornerstone for forming C-C and C-heteroatom bonds.[3]

Diels-Alder Cycloaddition

The activated double bond of di-tert-butyl fumarate allows it to function as a competent dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of six-membered rings.[3]

-

Mechanistic Causality: The electron-deficient nature of the double bond in di-tert-butyl fumarate lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This creates a favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, facilitating the concerted [4+2] cycloaddition reaction. The stereochemistry of the fumarate (trans) is retained in the cyclohexene product.[3]

Applications in Research and Development

Polymer Chemistry

Di-tert-butyl fumarate is a valuable monomer for the synthesis of polymers with unique properties.[1] Radical homopolymerization of di-tert-butyl fumarate produces poly(di-tert-butyl fumarate), a polymer with a rigid, rod-like structure due to the steric hindrance of the bulky tert-butyl groups.[3] This polymer serves as a precursor for high molecular weight poly(fumaric acid) through thermal degradation, which eliminates isobutene.[3] Fumarate-based polymers are also being explored for biomedical applications, including as scaffolds for tissue engineering and in drug delivery systems.[3]

Drug Discovery and Development: A Covalent Modifier

The electrophilic nature of the fumarate scaffold is of significant interest in drug discovery, particularly for the design of targeted covalent inhibitors.[1][4][5] Covalent inhibitors form a stable bond with their target protein, often leading to increased potency and a prolonged duration of action.[9]

-

Mechanism of Action as a Covalent Warhead: Fumarates act as Michael acceptors that can react with nucleophilic amino acid residues, such as cysteine, on a target protein.[10] This forms a covalent adduct, leading to irreversible inhibition of the protein's function.[1][4] Dimethyl fumarate, an approved drug for multiple sclerosis, is a well-known example of a molecule that utilizes this mechanism.[4][10]

Caption: Covalent inhibition of a protein by a fumarate-based drug.

-

Causality in Drug Design: The tert-butyl groups in di-tert-butyl fumarate can serve two primary purposes in a drug candidate. Firstly, their steric bulk can be exploited to achieve selectivity for a specific protein target by designing a molecule that fits snugly into the binding pocket. Secondly, the tert-butyl esters can act as prodrugs. In a biological environment, they can be hydrolyzed by esterases to reveal the more reactive fumaric acid moiety, which can then engage in covalent modification.

Health and Safety Information

While di-tert-butyl fumarate has low toxicity, appropriate safety precautions must be observed in the laboratory.[2]

-

Hazard Identification: It is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]

-

Handling: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.[6]

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[2]

Conclusion

Di-tert-butyl fumarate is a versatile and powerful reagent for both synthetic and medicinal chemists. Its well-defined stereochemistry and electronically activated double bond, modulated by the presence of sterically demanding tert-butyl groups, provide a unique platform for a variety of chemical transformations. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for its effective and safe utilization. Its role as a Michael acceptor, in particular, positions it as a valuable tool in the development of advanced materials and the next generation of targeted covalent therapeutics.

References

-

China Di-tert-butyl Fumarate CAS 7633-38-7 Manufacturers Suppliers Factory - BIOSYNCE. (n.d.). Retrieved January 11, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, June 26). Retrieved January 11, 2026, from [Link]

- Singh, S., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 784-796.

-

Di-tert-butyl fumarate - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

-

Safety data sheet. (2024, August 23). CPAchem. Retrieved January 11, 2026, from [Link]

-

Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- Wagh, A., et al. (2009). Biodegradable fumarate-based drug-delivery systems for ophthalmic applications. Journal of Biomedical Materials Research Part A, 88A(4), 976-989.

- Lin, H., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1047610.

- Roskoski, R. Jr. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. International Journal of Molecular Sciences, 25(3), 1857.

-

Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - MDPI. (2023, November 28). Retrieved January 11, 2026, from [Link]

- Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice. (2016). Biological & Pharmaceutical Bulletin, 39(2), 272-277.

-

Targeted Covalent Inhibitors for Drug Design - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Recent Advances in Covalent Drug Discovery - MDPI. (2022, November 23). Retrieved January 11, 2026, from [Link]

-

Dibutyl fumarate | C12H20O4 | CID 5271570 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (2021). International Journal of Molecular Sciences, 22(16), 8856.

- Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. (2006). The Journal of Organic Chemistry, 71(26), 9580–9588.

-

Any reference or suggestion for the synthesis of dibenzyl fumarate from fumaric acid/derivative and BnOH? | ResearchGate. (2021, October 23). Retrieved January 11, 2026, from [Link]

Sources

- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. benchchem.com [benchchem.com]

- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Di-tert-butyl Fumarate from Fumaric Acid

Foreword: The Strategic Importance of Di-tert-butyl Fumarate

Di-tert-butyl fumarate (DtBF) is a diester of fumaric acid distinguished by its bulky tert-butyl groups.[1] This structural feature is not merely incidental; it imparts significant steric and electronic properties that render DtBF a highly valuable building block in both polymer chemistry and fine organic synthesis.[1][2] Its electron-deficient carbon-carbon double bond makes it an excellent Michael acceptor and a competent dienophile in Diels-Alder reactions, enabling the construction of complex molecular frameworks.[2] Furthermore, DtBF serves as a critical monomer for the synthesis of polymers with rigid chain structures and as a precursor to high molecular weight poly(fumaric acid).[2] This guide provides a comprehensive exploration of the primary synthetic route to Di-tert-butyl fumarate from fumaric acid, delving into the reaction mechanism, a field-tested experimental protocol, and detailed analytical characterization.

Synthetic Strategy: The Fischer-Speier Esterification Pathway

The most direct and industrially scalable method for preparing Di-tert-butyl fumarate is the Fischer-Speier esterification of fumaric acid with tert-butanol.[2] This classic acid-catalyzed reaction, while straightforward in principle, presents unique challenges and optimization opportunities rooted in the nature of the reactants.

The Underlying Mechanism

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution. Understanding this mechanism is critical for rationalizing the choice of reagents and reaction conditions.

-

Protonation of the Carbonyl: The process is initiated by the protonation of one of the carboxylic acid's carbonyl oxygens by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

-

Nucleophilic Attack: A molecule of tert-butanol, acting as the nucleophile, attacks the activated carbonyl carbon. The steric hindrance of the bulky tert-butyl group makes this step slower than with primary or secondary alcohols, often necessitating elevated temperatures to achieve a practical reaction rate.[1]

-

Proton Transfer & Water Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The subsequent elimination of a water molecule generates a resonance-stabilized carbocation.

-

Deprotonation and Regeneration: A base (such as another molecule of tert-butanol or the conjugate base of the acid catalyst) removes a proton from the remaining hydroxyl group, regenerating the carbonyl and yielding the mono-ester. The process is then repeated on the second carboxylic acid group to form the final di-ester product.

Since esterification is an equilibrium-controlled process, specific strategies must be employed to drive the reaction toward the product.[2] This is typically achieved by using an excess of the alcohol (tert-butanol) or by removing water as it is formed, in accordance with Le Châtelier's principle.

Caption: Experimental workflow for the synthesis and purification of Di-tert-butyl Fumarate.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized Di-tert-butyl fumarate.

| Property / Technique | Expected Result | Reference |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 62-63 °C | [4] |

| Boiling Point | 113-115 °C @ 3.0 Torr | [1][4] |

| ¹H NMR (CDCl₃) | ~6.8 ppm (s, 2H, vinyl), ~1.5 ppm (s, 18H, tert-butyl) | [1][2] |

| ¹³C NMR (CDCl₃) | Signals for carbonyl, vinylic, and tert-butyl carbons | [2] |

| IR Spectroscopy (cm⁻¹) | ~1715 (C=O, ester stretch) | [1] |

| Mass Spectrometry (m/z) | 228 (M⁺), 171 (M-57, loss of t-Bu) | [1] |

Spectroscopic Insights

-

NMR Spectroscopy: The simplicity and high symmetry of the ¹H NMR spectrum are definitive hallmarks of the product. The appearance of a sharp singlet for the 18 protons of the two equivalent tert-butyl groups and another singlet for the two equivalent vinylic protons confirms the successful formation of the symmetric trans-diester. [1][2]* IR Spectroscopy: The most prominent feature in the IR spectrum is the intense absorption band around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an α,β-unsaturated ester. [1]This serves as a primary indicator of the ester functionality.

Safety and Handling Protocols

Proper safety measures are paramount during the synthesis and handling of Di-tert-butyl fumarate and the associated reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. [5][6]* Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid the accumulation and inhalation of vapors. [2][5]* Reagent Handling: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care. tert-Butanol is flammable. Avoid contact with strong oxidizing agents, strong acids, and strong bases. [4]* Spill Management: In case of a spill, absorb the material with an inert substance (e.g., silica gel, sand) and dispose of it as chemical waste. [2][5]* Storage: Store the final product in a tightly sealed container in a dry, cool (2-8°C) environment for long-term stability. [2]

Conclusion

The synthesis of Di-tert-butyl fumarate from fumaric acid via Fischer-Speier esterification is a foundational, yet nuanced, procedure in organic chemistry. Success hinges on a thorough understanding of the reaction mechanism, particularly the challenges posed by steric hindrance and reaction equilibrium. By carefully controlling reaction conditions, employing appropriate work-up procedures, and verifying the final product with rigorous analytical techniques, researchers can reliably produce this versatile chemical building block for a wide array of applications in drug development and materials science.

References

-

China Di-tert-butyl Fumarate CAS 7633-38-7 Manufacturers Suppliers Factory. BIOSYNCE. [Link]

-

Dibutyl fumarate. Scientific Polymer Products, Inc. [Link]

-

A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme. [Link]

-

Di-tert-butyl fumarate | C12H20O4 | CID 5965155. PubChem - NIH. [Link]

-

Di-tert-butyl fumarate. MySkinRecipes. [Link]

Sources

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to Di-tert-butyl Fumarate

Di-tert-butyl fumarate (DtBF) is a diester of fumaric acid distinguished by its two sterically demanding tert-butyl groups.[1] This seemingly simple organic molecule is a high-value chemical building block, primarily utilized in organic synthesis and polymer chemistry.[1] Its unique structural features—an electron-deficient trans-configured carbon-carbon double bond flanked by bulky ester groups—govern its reactivity and make it a valuable tool for chemists.[1] DtBF serves as an excellent Michael acceptor for conjugate additions and a competent dienophile in Diels-Alder cycloadditions, enabling the construction of complex molecular frameworks.[1] Furthermore, its ability to undergo radical polymerization to form rigid-chain polymers has opened avenues in materials science, particularly as a precursor to high molecular weight poly(fumaric acid).[1]

This guide offers a comprehensive overview of the physical and chemical properties of Di-tert-butyl fumarate, intended for researchers, scientists, and drug development professionals. We will delve into its structural and spectroscopic characterization, explore its chemical reactivity, detail its synthesis, and discuss its key applications, providing a holistic understanding of this important reagent.

Molecular Identity and Structural Characteristics

The fundamental identity of Di-tert-butyl fumarate is defined by its specific arrangement of atoms and bonds. The molecule's systematic name is di-tert-butyl (E)-but-2-enedioate, which precisely describes its structure: a four-carbon butenedioic acid backbone with two tert-butyl ester groups arranged in a trans- (E) configuration across the central double bond.[2] This trans geometry is thermodynamically more stable than its cis-isomer (di-tert-butyl maleate) due to the minimization of steric strain between the large tert-butyl groups.[1]

Caption: 2D structure of Di-tert-butyl fumarate.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7633-38-7[1] |

| Molecular Formula | C₁₂H₂₀O₄[2] |

| Molecular Weight | 228.29 g/mol [2] |

| InChI Key | MSVGHYYKWDQHFV-FPLPWBNLSA-N[1] |

Physical and Thermodynamic Properties

The physical state and solubility of DtBF are direct consequences of its molecular structure. The bulky, nonpolar tert-butyl groups increase its lipophilicity while the ester functionalities provide some polarity. This amphiphilic nature dictates its behavior in various media.

Table 2: Physical Properties of Di-tert-butyl Fumarate

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Solubility | Soluble in non-polar and moderately polar organic solvents (benzene, toluene, THF). Limited water solubility. | [2] |

| log P (Octanol/Water) | ~2.2 | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

The thermal stability of DtBF is enhanced compared to simpler alkyl fumarates, an effect attributed to the steric protection afforded by the tert-butyl groups.[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for verifying the identity and purity of Di-tert-butyl fumarate. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique fingerprint of the molecule.

Table 3: Key Spectroscopic Data

| Technique | Expected Peaks / Signals | Interpretation |

| ¹H NMR | Singlet at ~6.8 ppm (2H)Singlet at ~1.5 ppm (18H) | Olefinic protons (=CH)Protons of the two equivalent tert-butyl groups |

| ¹³C NMR | ~165 ppm~134 ppm~82 ppm~28 ppm | Ester carbonyl carbons (C=O)Olefinic carbons (=CH)Quaternary carbons of tert-butyl groupsMethyl carbons of tert-butyl groups |

| IR Spectroscopy | Strong absorption at ~1715-1740 cm⁻¹Absorption near 1150 cm⁻¹ | C=O stretching vibration of the α,β-unsaturated ester[2]C-O-C stretching vibration of the ester |

| Mass Spectrometry (EI) | M+ peak at m/z = 228Fragment at m/z = 172Fragment at m/z = 57 | Molecular ion peak [C₁₂H₂₀O₄]⁺Loss of a tert-butyl group [M - C₄H₉]⁺tert-butyl cation [C₄H₉]⁺ |

Exemplar Protocol: Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring NMR and IR spectra for DtBF. The causality behind these steps is to ensure a pure, homogeneous sample for accurate data acquisition.

Objective: To confirm the structure and purity of a synthesized batch of Di-tert-butyl fumarate.

1. NMR Spectroscopy (¹H and ¹³C)

-

Rationale: NMR provides the most definitive information on the carbon-hydrogen framework of the molecule. A deuterated solvent is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

-

Procedure:

-

Dissolve 10-20 mg of DtBF in approximately 0.7 mL of deuterated chloroform (CDCl₃).[3]

-

Transfer the homogeneous solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum using a standard single-pulse sequence. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.[3]

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]

-

Reference both spectra to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

-

2. IR Spectroscopy (ATR Method)

-

Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient method for obtaining IR spectra of solid or liquid samples without extensive preparation. It identifies the functional groups present.

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions from the final sample spectrum.

-

Place a small amount of the solid DtBF sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

-

Chemical Properties and Reactivity

The chemical behavior of DtBF is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by the two electron-withdrawing tert-butoxycarbonyl groups.[1] The bulky tert-butyl groups also exert significant steric influence, affecting reaction rates and stereochemical outcomes compared to less hindered fumarates.[1]

Caption: Key reaction pathways of Di-tert-butyl fumarate.

-

Michael Addition: As an excellent Michael acceptor, DtBF readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles, including organocuprates, amines, and thiols.[1] The reaction involves the attack of the nucleophile on the β-carbon, forming a stable enolate intermediate that is subsequently protonated to yield the saturated product.[1] This is a fundamental C-C and C-heteroatom bond-forming reaction.

-

Diels-Alder Reactions: DtBF functions as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This reaction is a powerful method for constructing six-membered rings with high stereocontrol, a common motif in complex natural products and pharmaceuticals.[1]

-

Radical Homopolymerization: The steric hindrance from the adjacent bulky tert-butyl groups gives the radical polymerization of DtBF unconventional kinetics.[1] The resulting polymer, poly(di-tert-butyl fumarate), possesses a rigid, rod-like chain structure with a high molecular weight and significant chain stiffness.[1] This polymer is a key precursor for synthesizing poly(fumaric acid) via thermal elimination of isobutene.[1]

-

Ester Group Transformations: The tert-butyl ester groups can be modified through reactions such as transesterification (exchanging tert-butanol for a different alcohol under acid or base catalysis) or reduction using strong reducing agents like LiAlH₄ to yield the corresponding diol.[1]

Synthesis Methodologies

Several reliable methods exist for the synthesis of Di-tert-butyl fumarate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Caption: Common synthetic routes to Di-tert-butyl fumarate.

-

Fischer-Speier Esterification: This is the most direct and common method, involving the reaction of fumaric acid with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]

-

Isomerization of Di-tert-butyl Maleate: The geometric cis-isomer can be converted to the more thermodynamically stable trans-fumarate.[1] This isomerization can be achieved by heating in the presence of catalysts like elemental sulfur or halides of sulfur/phosphorus acids.[1]

-

Oxidation of Di-tert-butyl Succinate: The saturated analog, di-tert-butyl succinate, can be oxidized to introduce the double bond, forming DtBF.[1] This route is useful if the succinate is more readily available.

Exemplar Protocol: Synthesis via Fischer-Speier Esterification

Objective: To synthesize Di-tert-butyl fumarate from fumaric acid and tert-butanol.

-

Rationale: This protocol utilizes the principle of Le Chatelier to drive the equilibrium reaction towards the ester product. An excess of the alcohol reactant (tert-butanol) is used, and the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Materials:

-

Fumaric acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend fumaric acid in an excess of tert-butanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. This step neutralizes the acidic catalyst and any unreacted fumaric acid.

-

Extraction: Extract the aqueous layer with dichloromethane (2x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure Di-tert-butyl fumarate as a solid.

-

Safety and Handling

Di-tert-butyl fumarate is a research chemical and must be handled with appropriate care.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 4: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[4] For long-term stability, it is recommended to keep the container sealed and refrigerated at 2-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Di-tert-butyl fumarate is a valuable and versatile reagent whose utility in chemical synthesis and material science is firmly established. Its predictable reactivity, governed by the interplay of electronic activation and steric hindrance, allows for its strategic use in complex molecular construction. The ability to form rigid-chain polymers further extends its applicability into the realm of materials with unique properties. A thorough understanding of its physical properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to effectively harness the synthetic potential of this important chemical building block.

References

-

Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem. National Institutes of Health. [Link]

-

Safety data sheet - CPAchem. CPAchem. (2024-08-23). [Link]

Sources

An In-depth Technical Guide to the Solubility of Di-tert-butyl Fumarate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of di-tert-butyl fumarate (DtBF), a key monomer in polymer science and a valuable intermediate in organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes the theoretical principles governing DtBF's solubility and presents a detailed, self-validating experimental protocol for its precise determination. This guide is designed for researchers, chemists, and drug development professionals who require a deep understanding of DtBF's solution behavior to optimize reaction conditions, purification processes, and formulation strategies. Methodologies for quantitative analysis via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are discussed in detail.

Introduction: The Significance of Di-tert-butyl Fumarate and its Solution Behavior

Di-tert-butyl fumarate (DtBF) is the diester of fumaric acid, characterized by a central carbon-carbon double bond in the trans (E) configuration, flanked by two sterically demanding tert-butyl ester groups.[1][2] Its molecular formula is C₁₂H₂₀O₄, with a corresponding molecular weight of approximately 228.29 g/mol .[1] This unique molecular architecture, particularly the bulky tert-butyl substituents, imparts enhanced thermal stability and specific mechanical properties to its polymers compared to simpler alkyl fumarates.[1]

The applications of DtBF are primarily in polymer chemistry, where it serves as a monomer for the production of poly(di-tert-butyl fumarate). This polymer is a precursor for synthesizing high molecular weight poly(fumaric acid) and is utilized in specialized coatings and adhesives.[1][3] Understanding the solubility of DtBF in various organic solvents is of paramount importance for several reasons:

-

Reaction Medium Selection: As a reactant, its solubility dictates the choice of solvent to ensure a homogeneous reaction environment, which is critical for reaction kinetics and yield.

-

Purification and Crystallization: Solubility data is essential for developing effective purification strategies, such as recrystallization, by identifying suitable solvent/anti-solvent systems.

-

Polymerization Processes: Controlling the concentration of DtBF in solution is crucial for managing the rate and outcome of polymerization reactions.

-

Formulation and Material Processing: For its use in coatings or as a plasticizer, knowledge of its solubility is necessary for creating stable and effective formulations.

This guide aims to bridge the gap in available quantitative data by providing the theoretical framework and practical methodology for researchers to confidently determine the solubility of DtBF in their solvents of interest.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[4] For di-tert-butyl fumarate, several structural features are key to understanding its solubility profile.

Molecular Polarity and Intermolecular Forces

Esters are considered polar molecules due to the presence of the carbonyl (C=O) and C-O bonds within the ester functional group.[5][6] However, they are less polar than alcohols or carboxylic acids of similar molecular weight because they lack a hydroxyl (-OH) group and therefore cannot act as hydrogen bond donors.[6] DtBF can, however, act as a hydrogen bond acceptor, where the lone pairs on its oxygen atoms can interact with hydrogen bond donor solvents (e.g., alcohols).[3][7]

The primary intermolecular forces at play for DtBF are:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area. The C₁₂ hydrocarbon portion of DtBF contributes significantly to these non-polar interactions.

-

Dipole-Dipole Interactions: Arising from the polar C=O and C-O bonds in the ester groups.

This combination of a relatively large, non-polar hydrocarbon framework with polar ester groups results in what can be described as moderate overall polarity.

The Impact of Steric Hindrance

A defining feature of DtBF is the presence of two bulky tert-butyl groups.[2] This steric hindrance has a profound effect on its physical properties. The bulky groups can restrict close packing of the molecules in the crystal lattice, which may lead to a lower melting point (62-63°C) and potentially easier solvation compared to more linear isomers.[1] However, this steric bulk can also hinder the interaction of the polar ester core with polar solvent molecules.[8][9] The balance between these effects determines the solubility in a given solvent.

The relationship between DtBF's structure and its solubility is visualized below.

Caption: Molecular interactions governing DtBF solubility.

Qualitative and Quantitative Solubility Profile

While comprehensive quantitative data is scarce, qualitative descriptions indicate that di-tert-butyl fumarate exhibits good solubility in non-polar and moderately polar organic solvents.

Qualitative Solubility

Based on available literature, the solubility of DtBF can be summarized as follows.

| Solvent Class | Example Solvents | Reported Solubility | Reference(s) |

| Aromatic Hydrocarbons | Toluene, Benzene | Excellent | [1] |

| Ethers | Tetrahydrofuran (THF) | Excellent | [1] |

| Halogenated Hydrocarbons | Carbon Tetrachloride, Dichloromethane | Excellent | [1] |

| Water | H₂O | Limited/Insoluble | [1] |

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly accessible database of quantitative solubility values (e.g., in g/100 mL or mol/L) for di-tert-butyl fumarate across a range of common organic solvents could not be identified. This highlights the critical need for the experimental protocol detailed in the following section. For the related compound, dibutyl fumarate, the water solubility has been calculated to be approximately 11.09 mg/L at 20°C.[10]

Experimental Protocol: Quantitative Determination of Solubility

The following protocol describes the widely accepted isothermal "shake-flask" method, a robust and self-validating system for determining the equilibrium solubility of a compound in a given solvent at a controlled temperature.[10]

Rationale and Workflow Overview

The core principle of this method is to create a saturated solution of DtBF in the solvent of interest by allowing the system to reach equilibrium in the presence of excess solid solute. The concentration of the dissolved solute in the supernatant is then accurately measured. Temperature control is critical, as solubility is highly temperature-dependent.

The experimental workflow is outlined in the diagram below.

Caption: Isothermal shake-flask method workflow.

Materials and Apparatus

Materials:

-

Di-tert-butyl fumarate (≥98% purity)

-

Selected organic solvents (HPLC or analytical grade)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or flasks with screw caps

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with precise temperature control (± 0.1 °C)

-

Calibrated thermometer

-

Centrifuge with temperature control (optional)

-

HPLC system with UV detector or GC system with MS or FID detector

Step-by-Step Experimental Procedure

-

Preparation:

-

Add an excess amount of solid di-tert-butyl fumarate to a series of vials. The excess is critical to ensure that equilibrium is established with undissolved solid present. A visual excess of solid should remain at the end of the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the pre-conditioned solvent to each vial. The solvent should be brought to the target experimental temperature before addition.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical, but this should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) to see when the measured concentration plateaus.

-

-

Phase Separation:

-

Stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle, leaving a clear supernatant.

-

Causality: This step is crucial to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility. For very fine suspensions, centrifugation at the experimental temperature may be required.

-

-

Sampling and Preparation:

-

Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask.

-

Causality: Filtration removes any remaining microscopic particulates. The sample is transferred to a volumetric flask for precise dilution.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the pre-established analytical calibration curve.

-

-

Replication:

-

The entire experiment should be performed in triplicate (i.e., three separate vials per solvent/temperature) to ensure the reproducibility and statistical validity of the results.[10]

-

Analytical Quantification

A validated, stability-indicating analytical method is required for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) are the most suitable techniques.[11]

A. HPLC-UV Method

-

Rationale: HPLC is ideal for non-volatile compounds like DtBF. UV detection is effective as the α,β-unsaturated carbonyl system provides a UV chromophore.[11]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase: An isocratic mixture of acetonitrile and water or methanol and water would likely provide good separation.[11][12]

-

Detection: UV detection at a wavelength of maximum absorbance, likely around 210-230 nm.[11][13]

-

Calibration: Prepare a series of DtBF standards of known concentration in the chosen solvent and generate a calibration curve of peak area versus concentration.

B. GC-MS/FID Method

-

Rationale: As an ester, DtBF is amenable to GC analysis, which offers high resolution. MS provides definitive identification, while FID offers robust quantification.[11]

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[11]

-

Injection: Use a split/splitless injector. The inlet temperature should be optimized to ensure volatilization without thermal degradation.

-

Temperature Program: A temperature gradient will likely be required for good peak shape and separation from any solvent impurities.[11]

-

Detection: Mass spectrometry can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[11]

Calculation of Solubility

The solubility is calculated from the concentration of the diluted analytical sample, accounting for all dilution factors.

Solubility ( g/100 mL) = Cdiluted (g/mL) × (Vfinal / Vinitial) × 100

Where:

-

Cdiluted is the concentration determined by HPLC or GC.

-

Vfinal is the final volume of the diluted sample (in the volumetric flask).

-

Vinitial is the initial volume of the supernatant aliquot taken.

Data Interpretation and Applications

The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison. This data directly informs practical applications:

-

For the Synthetic Chemist: A solvent in which DtBF has high solubility is ideal for reactions. Conversely, a solvent in which it has poor solubility may be an effective anti-solvent for crystallization.

-

For the Polymer Scientist: Precise solubility values allow for the preparation of monomer solutions at specific concentrations, enabling fine control over polymerization kinetics and the resulting polymer's molecular weight distribution.

-

For the Formulation Professional: When using DtBF as a plasticizer or additive, the solubility data determines its compatibility with the polymer matrix and other formulation components, preventing phase separation and ensuring material integrity.

Conclusion

Di-tert-butyl fumarate is a sterically hindered diester with significant applications in materials science. Its solution behavior is governed by a balance of moderate polarity from its ester groups and significant non-polar character from its bulky alkyl substituents. Due to a lack of comprehensive quantitative solubility data in the public domain, experimental determination is essential for its effective use in research and development. The isothermal shake-flask method, coupled with a robust analytical technique such as HPLC-UV or GC-MS, provides a reliable and reproducible means of generating this critical data. The protocols and theoretical insights provided in this guide offer a complete framework for scientists to understand, measure, and leverage the solubility of di-tert-butyl fumarate in their work.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Dibutyl Fumarate in Common Organic Solvents.

- BenchChem. (n.d.). Comparative Analysis of Analytical Methods for Dibutyl Fumarate Quantification: A Guide for Researchers.

- Smolecule. (2023, August 15). Buy Di-tert-butyl fumarate | 7633-38-7.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]

- Clark, J. (n.d.). an introduction to esters.

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dibutyl fumarate | C12H20O4 | CID 5271570. PubChem. Retrieved from [Link]

- BenchChem. (n.d.). Di-tert-butyl Fumarate CAS 7633-38-7 - Research Chemical.

-

The Good Scents Company. (n.d.). dibutyl fumarate, 105-75-9. Retrieved from [Link]

-

ResearchGate. (2025, March 21). (PDF) Dimethyl Fumarate Sterically Stabilized Solid Lipid Nanoparticles. Physicochemical properties and in vitro drug release. Retrieved from [Link]

-

JETIR. (n.d.). Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-tert-butyl fumarate | C12H20O4 | CID 5965155. PubChem. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column. Retrieved from [Link]

-

CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

ResearchGate. (2025, August 30). A Systematic Study of Molecular Interactions of Anionic Drugs with a Dimethylaminoethyl Methacrylate Copolymer Regarding Solubility Enhancement | Request PDF. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Sciences. (n.d.). method development and validation of rp-hplc method diroximel fumarate in bulk drug and it. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Fumarate | C6H8O4 | CID 637568. PubChem. Retrieved from [Link]

-

PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

-

OPUS Open Portal to University Scholarship. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Di-tert-butyl fumarate, 98% Purity, C12H20O4, 5 grams. Retrieved from [Link]

-

PubMed. (2020, March 15). Determination of Di-N-Butyl Adipate (DnBA) Metabolites as Possible Biomarkers of Exposure in Human Urine by online-SPE-LC-MS/MS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC. Retrieved from [Link]

-

PubMed. (n.d.). Effect of drug solubility and different excipients on floating behaviour and release from glyceryl monooleate matrices. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol | C14H22O | CID 7311. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures | Request PDF. Retrieved from [Link]

Sources

- 1. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ester - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. opus.govst.edu [opus.govst.edu]

- 13. jetir.org [jetir.org]

A Comprehensive Spectroscopic Guide to Di-tert-butyl Fumarate for the Modern Researcher

This technical guide provides an in-depth analysis of the spectroscopic properties of Di-tert-butyl fumarate, a key building block in organic synthesis and polymer chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of each technique and supported by field-proven insights and detailed experimental protocols.

Introduction: The Molecular Architecture of Di-tert-butyl Fumarate

Di-tert-butyl fumarate, with a molecular formula of C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol , is the diester of fumaric acid and tert-butanol. Its structure is characterized by a central carbon-carbon double bond in a trans (E) configuration, flanked by two sterically demanding tert-butyl ester groups. This molecular geometry and the electron-withdrawing nature of the ester functionalities dictate its reactivity and are key to interpreting its spectroscopic signatures. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in chemical reactions.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms within the Di-tert-butyl fumarate molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a quantitative and qualitative picture of the hydrogen atoms in a molecule. The symmetry of Di-tert-butyl fumarate leads to a remarkably simple yet informative ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of Di-tert-butyl fumarate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances[1].

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, as they can degrade the spectral resolution[2].

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence is sufficient.

-

Number of Scans: 8 to 16 scans will typically provide an excellent signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is adequate.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm[3].

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 2H | Olefinic Protons (-CH=CH-) |

| ~1.45 | Singlet | 18H | tert-Butyl Protons (-C(CH₃)₃) |

The ¹H NMR spectrum of Di-tert-butyl fumarate is defined by two distinct singlets. The downfield signal at approximately 6.8 ppm corresponds to the two equivalent olefinic protons of the fumarate backbone. The deshielding effect of the adjacent electron-withdrawing carbonyl groups causes this downfield shift. The fact that these two protons appear as a single peak indicates their chemical and magnetic equivalence, a direct consequence of the molecule's C₂ symmetry.

The upfield singlet at around 1.45 ppm integrates to 18 protons, unequivocally assigning it to the two equivalent tert-butyl groups. Each tert-butyl group contains nine chemically equivalent methyl protons. The singlet nature of this peak arises from the absence of any adjacent protons to couple with. The high degree of shielding results in its upfield chemical shift.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

-

Sample Preparation: A more concentrated sample is often beneficial. Dissolve 20-50 mg of Di-tert-butyl fumarate in approximately 0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: 256 to 1024 scans are typically required for a good signal-to-noise ratio.

-

Relaxation Delay: A 2-second relaxation delay is generally sufficient.

-

Referencing: The spectrum is referenced to the CDCl₃ solvent peak at δ 77.16 ppm[4].

-

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | Carbonyl Carbon (C=O) |

| ~133.0 | Olefinic Carbon (-CH=CH-) |

| ~81.0 | Quaternary tert-Butyl Carbon (-C(CH₃)₃) |

| ~28.0 | tert-Butyl Methyl Carbons (-C(CH₃)₃) |

The ¹³C NMR spectrum is expected to show four distinct signals, consistent with the molecule's symmetry.

-

Carbonyl Carbon (~164.5 ppm): The most downfield signal is attributed to the ester carbonyl carbons. The electronegative oxygen atoms strongly deshield these carbons, causing them to resonate at a high chemical shift.

-

Olefinic Carbon (~133.0 ppm): The sp²-hybridized carbons of the double bond appear in the olefinic region of the spectrum.

-

Quaternary tert-Butyl Carbon (~81.0 ppm): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom and appears around 81.0 ppm.

-

** tert-Butyl Methyl Carbons (~28.0 ppm):** The most upfield signal corresponds to the 18 equivalent methyl carbons of the two tert-butyl groups. These sp³-hybridized carbons are the most shielded in the molecule.

Section 2: Infrared (IR) Spectroscopy - Identifying Functional Groups through Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid Di-tert-butyl fumarate onto the ATR crystal, ensuring good contact.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (sp³ from tert-butyl) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1250 & ~1150 | Strong | C-O stretch (ester) |

| ~980 | Strong | =C-H bend (trans olefin) |

The IR spectrum of Di-tert-butyl fumarate is dominated by absorptions characteristic of an α,β-unsaturated ester.

-

C-H Stretching (~2980 cm⁻¹): A strong absorption just below 3000 cm⁻¹ is indicative of the C-H stretching vibrations of the sp³-hybridized methyl groups of the tert-butyl substituents.

-

C=O Stretching (~1720 cm⁻¹): A very strong and sharp absorption around 1720 cm⁻¹ is the characteristic carbonyl stretch of the ester functional group. The conjugation with the C=C double bond lowers the frequency slightly from that of a saturated ester.

-

C=C Stretching (~1645 cm⁻¹): A medium intensity absorption around 1645 cm⁻¹ corresponds to the C=C stretching vibration of the fumarate double bond.

-

C-O Stretching (~1250 & ~1150 cm⁻¹): Two strong absorptions are expected in the fingerprint region for the C-O stretching vibrations of the ester linkage.

-

=C-H Bending (~980 cm⁻¹): A strong absorption around 980 cm⁻¹ is a key diagnostic peak for a trans-substituted double bond, arising from the out-of-plane bending of the olefinic C-H bonds.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

-

Sample Introduction: A dilute solution of Di-tert-butyl fumarate in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

| m/z | Relative Intensity | Assignment |

| 228 | Low | [M]⁺• (Molecular Ion) |

| 171 | High | [M - C₄H₉]⁺ (Loss of a tert-butyl radical) |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

The EI mass spectrum of Di-tert-butyl fumarate is characterized by a distinct and predictable fragmentation pattern.

-

Molecular Ion (m/z 228): The molecular ion peak, corresponding to the intact molecule with one electron removed, is expected at an m/z of 228. Due to the stability of the fragments, this peak may be of low intensity.

-

Loss of a tert-butyl radical (m/z 171): A prominent peak is observed at m/z 171, which results from the loss of a tert-butyl radical (mass of 57) from the molecular ion. This fragmentation is favorable as it leads to a resonance-stabilized acylium ion.

-

tert-butyl cation (m/z 57): The base peak (the most intense peak in the spectrum) is typically observed at m/z 57. This corresponds to the highly stable tertiary tert-butyl cation.

Visualizing the Molecular Structure and Fragmentation

To further illustrate the relationships between the structure of Di-tert-butyl fumarate and its spectroscopic data, the following diagrams are provided.

Caption: 2D Structure of Di-tert-butyl fumarate.

Caption: Key Fragmentation Pathway in EI-MS.

Conclusion

This guide has provided a detailed spectroscopic analysis of Di-tert-butyl fumarate, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data with practical experimental protocols and theoretical interpretations. The characteristic spectroscopic signatures—the simple two-singlet ¹H NMR spectrum, the four-line ¹³C NMR spectrum, the strong carbonyl and C-O IR absorptions, and the dominant loss of a tert-butyl group in the mass spectrum—provide a robust fingerprint for the unequivocal identification and purity assessment of this important chemical intermediate. By understanding the causality behind these spectral features, researchers can confidently utilize this versatile molecule in their synthetic and materials science endeavors.

References

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

- Tsuru, H., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(24), 6258–6261.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

- Vékey, K., et al. (2019).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

NIST. (n.d.). CAS Reg. No. 4814-79-3. In NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformations of some αβ-unsaturated carbonyl compounds. Part IV. Infrared spectra of dimethyl, diethyl, and di-n-butyl fumarates and maleates. Retrieved from [Link]

-

SpectraBase. (n.d.). Dibutyl fumarate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl ethyl fumarate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image]. Retrieved from [Link]

-

NIST. (n.d.). Di-tert-butyl peroxide. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to Di-tert-butyl Fumarate as a Michael Acceptor in Conjugate Addition

Abstract

Di-tert-butyl fumarate is a symmetrically substituted, electron-deficient alkene that serves as a proficient Michael acceptor in organic synthesis.[1] Its unique structural feature—two bulky tert-butyl ester groups—imparts a distinct reactivity profile, influencing steric approach, reaction kinetics, and the stability of intermediates compared to less hindered analogs like dimethyl fumarate. This guide provides a comprehensive overview of the principles, applications, and experimental considerations for utilizing di-tert-butyl fumarate in conjugate addition reactions. We will explore its reactivity with a range of nucleophiles, discuss catalytic strategies for achieving efficiency and stereocontrol, and present detailed experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecules and substituted succinate derivatives.

Introduction: The Michael Addition and the Role of Di-tert-butyl Fumarate

The Michael reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3] This reaction proceeds because the electron-withdrawing nature of the carbonyl group polarizes the alkene, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[4]

Di-tert-butyl fumarate (DTBF) is an exemplary Michael acceptor.[1] Its chemical structure features a trans-configured carbon-carbon double bond activated by two electron-withdrawing tert-butyl ester groups.[1] This electronic arrangement makes the double bond electron-poor and thus highly receptive to attack by a wide array of nucleophiles.

Key Structural & Reactive Properties of Di-tert-butyl Fumarate:

-

Electrophilicity: The two ester groups inductively withdraw electron density from the C=C double bond, activating it for nucleophilic attack at the β-position.

-

Steric Hindrance: The bulky tert-butyl groups are the most defining feature of DTBF. They sterically shield the carbonyl carbons, effectively preventing competing 1,2-addition and directing "soft" nucleophiles exclusively to the β-carbon for 1,4-conjugate addition.[1] However, this steric bulk can also modulate reactivity, potentially slowing reaction rates with sterically demanding nucleophiles compared to less hindered fumarates.[1][5]

-

Synthetic Utility: The tert-butyl esters serve as robust protecting groups that are stable under many reaction conditions, including basic hydrolysis that would cleave methyl or ethyl esters. They can be selectively removed under acidic conditions, providing a gateway to di-tert-butyl succinate derivatives and, ultimately, substituted succinic acids.[6][7]

Reaction Scope & Mechanistic Considerations

The conjugate addition to di-tert-butyl fumarate follows a well-established mechanism. A nucleophile attacks one of the β-carbons, leading to the formation of a resonance-stabilized enolate intermediate.[1][4] This intermediate is then typically protonated during aqueous workup to yield the final saturated succinate derivative.[1]

Caption: General mechanism of conjugate addition to DTBF.

Scope of Nucleophiles

Di-tert-butyl fumarate reacts with a variety of nucleophiles, primarily those classified as "soft" under Hard-Soft Acid-Base (HSAB) theory.

-

Heteroatom Nucleophiles (Thia- and Aza-Michael Additions):

-

Thiols: Thiolates are excellent soft nucleophiles for this reaction. The thia-Michael addition is often rapid and efficient, typically catalyzed by a non-nucleophilic base (e.g., triethylamine, DBU) to generate the more reactive thiolate anion in situ.[2][8] This reaction is fundamental in bioconjugation, materials science, and pharmaceutical synthesis.[9]

-

Amines: Primary and secondary amines readily undergo aza-Michael addition to DTBF.[10][11] The reaction can often proceed without a catalyst, although weak bases may be employed.[12] The resulting β-amino succinate derivatives are valuable synthetic intermediates.

-

-

Carbon Nucleophiles:

-

Stabilized Carbanions: Enolates derived from malonates, β-ketoesters, and other 1,3-dicarbonyl compounds are classic Michael donors.[3] A base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the acidic methylene protons, generating the nucleophilic carbanion.[13][14]

-

Organocuprates: Gilman reagents (lithium dialkylcuprates) are highly effective for delivering alkyl or aryl groups via 1,4-addition, while harder organometallic reagents like Grignards or organolithiums tend to favor 1,2-addition.[4][15] The use of organocuprates ensures high regioselectivity for the conjugate addition product.[4]

-

Catalysis in Conjugate Additions

While many additions to DTBF proceed under simple base catalysis, modern organic synthesis often employs more sophisticated catalytic systems to enhance reaction rates, control stereochemistry, and improve overall efficiency.

-

Base Catalysis: The most common approach involves using a base to deprotonate the pro-nucleophile.[16] The choice of base is critical. For thiol additions, weak organic bases like triethylamine are sufficient.[8] For generating carbon-based enolates, stronger alkoxide bases are necessary.[14]

-